3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Molecular Recognition Physicochemical Properties Medicinal Chemistry

3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C18H12Cl2N4; Exact Mass: 354.0439 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged kinase-inhibitor scaffold. Its defining structural feature is the symmetrical 4-chlorophenyl substitution at both the 3- and 6-positions of the fused bicyclic core, distinguishing it from mono-substituted or unsubstituted analogs.

Molecular Formula C18H12Cl2N4
Molecular Weight 355.2 g/mol
Cat. No. B11475834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC18H12Cl2N4
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N)Cl
InChIInChI=1S/C18H12Cl2N4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2
InChIKeyLHPULVRIDFVEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine: A Structurally Defined Pyrazolopyrimidine Scaffold for Kinase-Targeted Procurement


3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C18H12Cl2N4; Exact Mass: 354.0439 g/mol) [1] is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged kinase-inhibitor scaffold [2]. Its defining structural feature is the symmetrical 4-chlorophenyl substitution at both the 3- and 6-positions of the fused bicyclic core, distinguishing it from mono-substituted or unsubstituted analogs. While direct bioactivity data for this exact compound remain sparse in the open literature, its core scaffold is extensively validated across patents and primary research as a versatile ATP-competitive kinase inhibitor template, particularly targeting cyclin-dependent kinases (CDKs), checkpoint kinases, and related oncology targets [3][4].

Why Generic Substitution Fails: The Critical Role of 4-Chlorophenyl Substitution Pattern in Pyrazolopyrimidine Target Engagement


Generic substitution among pyrazolo[1,5-a]pyrimidin-7-amines is not scientifically justified due to the profound impact of aryl substitution patterns on kinase selectivity and antiproliferative potency. SAR studies demonstrate that the position and electronic nature of halogenated phenyl rings dictate CDK isoform selectivity (e.g., CDK2 vs. CDK1 vs. CDK9) [1] and directly modulate antiproliferative IC50 values across cancer cell lines [2]. Specifically, 4-chlorophenyl substituents confer distinct steric and electronic properties that influence the compound's binding pose within the ATP pocket, making even positional isomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl) non-interchangeable with respect to biological outcome [3]. Therefore, procurement of the precise 3,6-bis(4-chlorophenyl) isomer is essential for SAR continuity and target engagement consistency in kinase drug discovery programs.

Quantitative Differentiation Evidence: 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogs


Molecular Weight and Exact Mass Differentiation: 3,6-Bis(4-chlorophenyl) vs. 3,6-Diphenyl Analog

The 3,6-bis(4-chlorophenyl) derivative possesses a molecular weight of 355.23 g/mol and an exact mass of 354.0439 g/mol [1], representing a significant increase of approximately 68.9 g/mol (24%) over the unsubstituted 3,6-diphenyl analog (MW: 286.33 g/mol) . This mass differential arises from the two chlorine atoms and directly impacts lipophilicity (cLogP), membrane permeability, and metabolic stability profiles.

Molecular Recognition Physicochemical Properties Medicinal Chemistry

Positional Isomer Differentiation: 3,6-Bis(4-chlorophenyl) vs. 2,5-Bis(3-chlorophenyl) Isomer

The precise 3,6-bis(4-chlorophenyl) substitution pattern is structurally and functionally distinct from the 2,5-bis(3-chlorophenyl) positional isomer (CAS 941233-75-6; identical molecular formula C18H12Cl2N4) . In pyrazolo[1,5-a]pyrimidine scaffolds, the 3- and 6-positions project substituents into different regions of the kinase ATP-binding pocket; the 3-position aryl group typically occupies the solvent-exposed region, while the 6-position aryl group engages the hydrophobic back pocket. This positional difference directly influences kinase isoform selectivity and off-target profiles [1].

Isomeric Purity Structure-Activity Relationship Kinase Selectivity

Chlorine Substituent Electronic Effects: 4-Cl vs. 4-F and Unsubstituted Phenyl Analogs in Kinase Binding

The 4-chlorophenyl substituent introduces distinct electronic and steric properties compared to 4-fluorophenyl or unsubstituted phenyl analogs. In the structurally related compound 3-(4-chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (BindingDB BDBM59548), the 4-chlorophenyl moiety at position 3 contributes to target binding affinity [1]. The chlorine atom's larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and higher polarizability enable stronger halogen bonding interactions with backbone carbonyl oxygens in the kinase hinge region compared to fluorine, while the electron-withdrawing inductive effect modulates the electron density of the pyrazolopyrimidine core [2].

Halogen Bonding Electronic Effects Kinase Inhibition

Scaffold Validation: Pyrazolo[1,5-a]pyrimidine Core as Validated CDK Inhibitor Template with Established Clinical Relevance

The pyrazolo[1,5-a]pyrimidine scaffold of 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is extensively validated as a CDK inhibitor core. Representative optimized analogs from this class demonstrate potent CDK inhibition: compound BS-194 inhibits CDK2 with IC50 = 3 nM, CDK1 with IC50 = 30 nM, and CDK9 with IC50 = 90 nM [1]; another series yielded compound 5j with CDK2 IC50 = 0.16 μM and CDK7 IC50 = 0.14 μM, comparable to or surpassing roscovitine (CDK2 IC50 = 0.24 μM) [2]. The 3,6-bis(4-chlorophenyl) compound serves as a versatile late-stage derivatization intermediate for introducing diversity at the 2-, 5-, and 7-amino positions, as described in patent literature covering substituted pyrazolo[1,5-a]pyrimidine-7-amines as CDK12/CDK13 inhibitors [3].

CDK Inhibition Oncology Kinase Drug Discovery

Optimal Procurement and Research Application Scenarios for 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine


CDK-Focused Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing CDK2, CDK7, or CDK12/13 inhibitors should procure this compound as a key intermediate for late-stage diversification. The 3,6-bis(4-chlorophenyl) core provides a pre-optimized scaffold from which 2-, 5-, and 7-amino modifications can be systematically explored, as described in recent CDK inhibitor patents [1]. The dual 4-chlorophenyl substitution pattern offers distinct halogen bonding opportunities that can be probed via co-crystallography to inform structure-based drug design [2].

Halogen Bonding and Physicochemical Property Studies in Kinase Drug Design

Because the 4-chlorophenyl groups provide measurable contributions to molecular weight (+68.9 g/mol vs. the diphenyl analog) [1] and predicted lipophilicity, this compound serves as an ideal probe molecule for investigating the impact of dual chlorine substitution on kinase recognition. Researchers can compare this compound directly against its 3,6-diphenyl counterpart in biochemical CDK panels to quantify the contribution of chlorine-mediated interactions to target affinity and selectivity [2].

Positional Isomer Selectivity Profiling and Quality Control Reference Standard

The compound's well-defined 3,6-bis(4-chlorophenyl) regiochemistry makes it valuable as an analytical reference standard for distinguishing the correct isomer from the 2,5-bis(3-chlorophenyl) analog (CAS 941233-75-6) [1]. Both isomers share the molecular formula C18H12Cl2N4 and molecular weight of ~355.2 g/mol, but their distinct substitution topologies can be resolved by NMR or HPLC. Procurement of this specific isomer enables robust quality control in chemical inventory management and ensures SAR reproducibility [2].

Antiproliferative Screening and Oncology Target Validation

Given the validated antiproliferative activity of the pyrazolo[1,5-a]pyrimidine class against cancer cell lines (e.g., analog 6q: average IC50 = 17.37 μM across cancer cell lines [1]; analog 5j: CDK2 IC50 = 0.16 μM [2]), this compound can serve as a starting point for phenotypic screening in NCI-60 or similar oncology panels. Researchers can use the compound to establish baseline SAR and then derivative the 7-amino position to improve potency.

Quote Request

Request a Quote for 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.